molecular formula C11H9FN2O B13870561 6-(4-Fluorophenoxy)pyridin-2-amine

6-(4-Fluorophenoxy)pyridin-2-amine

Cat. No.: B13870561
M. Wt: 204.20 g/mol
InChI Key: OCSUCTBCPMJROM-UHFFFAOYSA-N
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Description

6-(4-Fluorophenoxy)pyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorophenoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenoxy)pyridin-2-amine typically involves the reaction of 4-fluorophenol with 2-chloropyridine in the presence of a base to form the intermediate 4-fluorophenoxy-2-chloropyridine. This intermediate is then subjected to nucleophilic substitution with ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenoxy)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Fluorophenoxy)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenoxy)pyridin-2-amine involves its interaction with specific molecular targets. In the context of anti-cancer research, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluoropyridine
  • 4-Fluorophenylpyridine
  • 6-(4-Chlorophenoxy)pyridin-2-amine

Uniqueness

6-(4-Fluorophenoxy)pyridin-2-amine is unique due to the presence of both a fluorophenoxy group and an amine group on the pyridine ring. This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

6-(4-fluorophenoxy)pyridin-2-amine

InChI

InChI=1S/C11H9FN2O/c12-8-4-6-9(7-5-8)15-11-3-1-2-10(13)14-11/h1-7H,(H2,13,14)

InChI Key

OCSUCTBCPMJROM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)F)N

Origin of Product

United States

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